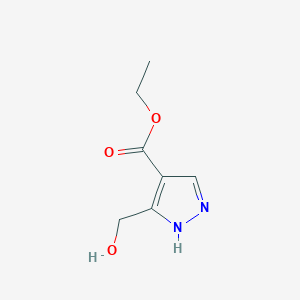
Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound is characterized by the presence of a hydroxymethyl group at the 3-position and an ethyl ester group at the 4-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are optimized to achieve efficient synthesis while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: 3-carboxy-1H-pyrazole-4-carboxylic acid ethyl ester.
Reduction: 3-hydroxymethyl-1H-pyrazole-4-carbinol.
Substitution: 3-bromo-1H-pyrazole-4-carboxylic acid ethyl ester.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-4-carboxylic acid: Lacks the hydroxymethyl and ethyl ester groups, making it less versatile in chemical reactions.
3-methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and biological activity.
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Has two methyl groups, which can lead to different steric and electronic effects.
Uniqueness
Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both hydroxymethyl and ethyl ester groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-7(11)5-3-8-9-6(5)4-10/h3,10H,2,4H2,1H3,(H,8,9) |
InChI Key |
NFGLWGJCTXHAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















